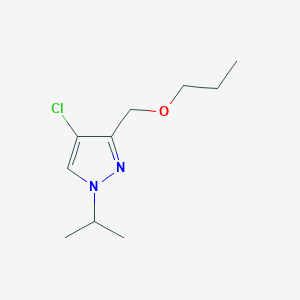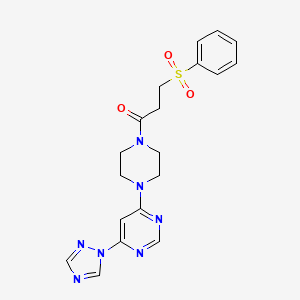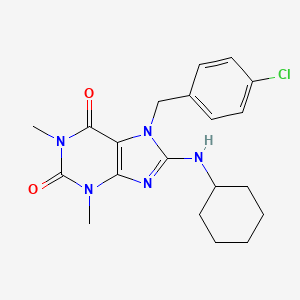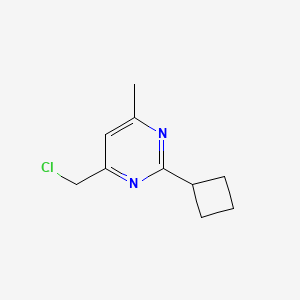
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole, also known as ACP-105, is a synthetic compound that belongs to the class of non-steroidal selective androgen receptor modulators (SARMs). ACP-105 has been shown to have a high binding affinity for androgen receptors, which are responsible for regulating the development and maintenance of male sexual characteristics.
Wirkmechanismus
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole exerts its effects by selectively binding to androgen receptors in the body. This leads to the activation of specific genes that are responsible for regulating muscle growth, bone density, and sexual function. Unlike traditional anabolic steroids, which can cause a range of adverse effects due to their non-selective binding to androgen receptors, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a high degree of selectivity for androgen receptors in muscle and bone tissue.
Biochemical and Physiological Effects:
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects in animal studies. These include an increase in muscle mass and strength, an improvement in bone density, and an enhancement of sexual function in male rats. Additionally, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in laboratory experiments is its high degree of selectivity for androgen receptors in muscle and bone tissue. This makes it a potentially useful tool for studying the molecular mechanisms underlying muscle growth, bone density, and sexual function. However, one of the limitations of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is that it has not yet been extensively studied in humans, and its long-term safety and efficacy have not been established.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole. One area of interest is the potential therapeutic applications of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in the treatment of muscle wasting, osteoporosis, and hypogonadism in humans. Additionally, further studies are needed to establish the long-term safety and efficacy of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in humans. Finally, there is a need for more research on the molecular mechanisms underlying the selective binding of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole to androgen receptors in muscle and bone tissue.
Synthesemethoden
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is synthesized through a multi-step process that involves the reaction of 4-chloropyrazole with isopropylamine and propargyl alcohol. The resulting product is then treated with hydrochloric acid, followed by purification through column chromatography. The final product is obtained as a white crystalline solid with a melting point of 155-156°C.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of a variety of medical conditions, including muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to increase muscle mass and strength, improve bone density, and enhance sexual function in male rats. Additionally, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Eigenschaften
IUPAC Name |
4-chloro-1-propan-2-yl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDFBKWBRZIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)


![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)